Methyl 1,3-benzodioxole-2-carboxylate
Overview
Description
“Methyl 1,3-benzodioxole-2-carboxylate” is an organic compound with the formula C9H8O4 . It is also known as “1,3-Benzodioxole-2-carboxylic acid methyl ester” and has a molecular weight of 180.16 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . One approach involves the use of computer-aided drug discovery techniques to screen artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1). A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized . Another method involves microwave-assisted green synthesis, which offers advantages such as time efficiency, increased yield, and environmental friendliness .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by strong C-H…N and weak C-H…O hydrogen bonds, and further stabilized by C-O…π interactions . The molecules display a flattened herringbone arrangement in the crystal structure .Scientific Research Applications
1. Determination of Absolute Configuration of Monosaccharides
- Application : A study by Nishida et al. (1991) demonstrated the use of 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid in determining the configuration and optical purity of monosaccharides through diastereomeric reactions (Nishida et al., 1991).
2. Crystal Structure Analysis
- Application : The crystal structure of N-[(+)-2-t-butyl-2-methyl-1,3-benzodioxole-4-carbonyl]-L-phenylalanine methyl ester was analyzed to determine the absolute configuration of (+)-TBMB carboxylic acid, indicating its role in structural elucidation (Nishida et al., 1991).
3. Endothelin Receptor Antagonists
- Application : Tasker et al. (1997) developed a compound, A-127722, containing a benzodioxole group as a potent antagonist for endothelin receptors. This highlights its use in the development of receptor antagonists (Tasker et al., 1997).
4. Spectral Luminescence Properties
- Application : Kozlov et al. (2010) studied the spectral luminescence properties of methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates, providing insights into the luminescent behavior of these compounds (Kozlov et al., 2010).
5. Fluorometric Determination of Monosaccharides
- Application : Bai et al. (1997) developed a fluorometric determination method for D,L configurations of per-O-methylated monosaccharides using anomeric 2-methyl-2-beta-naphthyl-1,3-benzodioxole 4-carboxylation, demonstrating its application in highly sensitive determination of monosaccharides (Bai et al., 1997).
Mechanism of Action
“Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives have been studied for their potential as auxin receptor agonists . These compounds have shown to enhance root-related signaling responses, exhibiting auxin-like physiological functions . They are recognized by the auxin receptor TIR1 and significantly enhance auxin response reporter’s transcriptional activity .
Safety and Hazards
“Methyl 1,3-benzodioxole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives could involve their use as auxin receptor agonists for enhancing root growth and crop production . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .
properties
IUPAC Name |
methyl 1,3-benzodioxole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQQTKETXOUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1OC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342037 | |
Record name | Methyl 1,3-benzodioxole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57984-85-7 | |
Record name | Methyl 1,3-benzodioxole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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